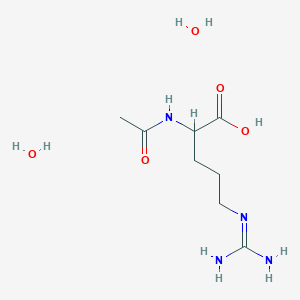
AC-DL-ARG-OH 2H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-acetyl-DL-arginine dihydrate is a chemical compound with the molecular formula C8H20N4O5 and a molecular weight of 252.28 g/mol . It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-DL-arginine dihydrate typically involves the acetylation of DL-arginine. The reaction is carried out in the presence of acetic anhydride and a suitable solvent such as methanol or ethanol. The reaction mixture is then purified through crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of Nalpha-acetyl-DL-arginine dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is usually obtained through multiple purification steps, including recrystallization and filtration .
化学反応の分析
Types of Reactions
Nalpha-acetyl-DL-arginine dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of arginine, such as oxo-arginine, amine-arginine, and substituted arginine compounds .
科学的研究の応用
Nalpha-acetyl-DL-arginine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in nutritional studies.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.
作用機序
The mechanism of action of Nalpha-acetyl-DL-arginine dihydrate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a substrate for enzymes involved in the urea cycle and nitric oxide synthesis. The compound can modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .
類似化合物との比較
Similar Compounds
- Nalpha-acetyl-L-arginine dihydrate
- Nalpha-acetyl-D-asparagine hydrate
- Nalpha-acetyl-DL-asparagine
- Nalpha-acetyl-DL-histidine hydrate
- Nalpha-acetyl-DL-tryptophan methyl ester
Uniqueness
Nalpha-acetyl-DL-arginine dihydrate is unique due to its specific acetylation pattern and the presence of both D- and L-arginine forms. This dual form allows it to interact with a broader range of biological targets compared to its single enantiomer counterparts .
特性
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114005-77-5 |
Source


|
| Record name | NALPHA-ACETYL-DL-ARGININE DIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
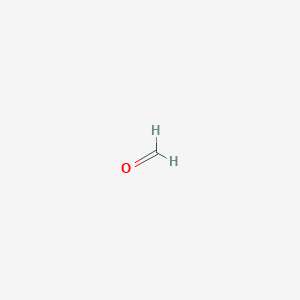
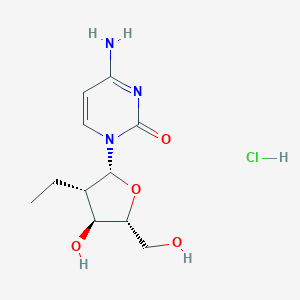
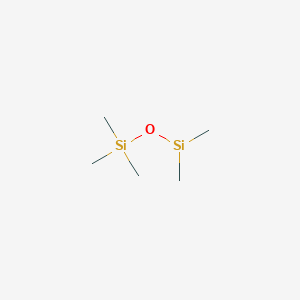

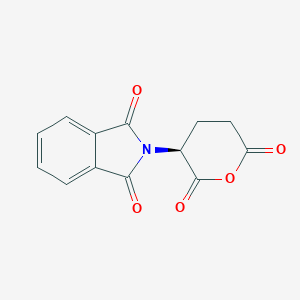
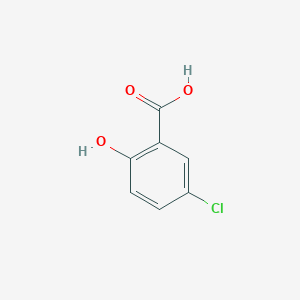
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
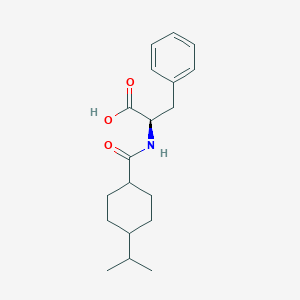
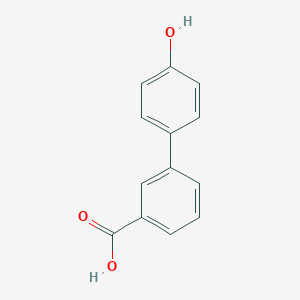
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
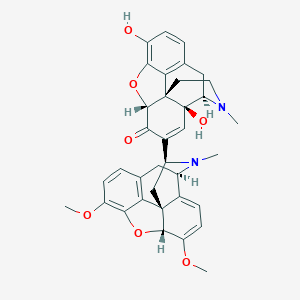
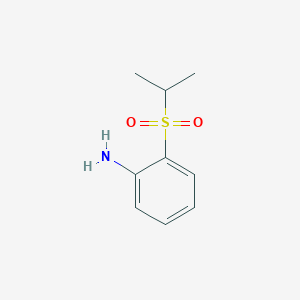
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)
